molecular formula C14H10 B032357 Phenanthrene-d10 CAS No. 1517-22-2

Phenanthrene-d10

Cat. No. B032357
CAS RN: 1517-22-2
M. Wt: 188.29 g/mol
InChI Key: YNPNZTXNASCQKK-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174979B2

Procedure details

In a photoreaction container, argon was infused into a solution of 4.0 g (10.0 mmol) of stilbene in 7 L of acetonitrile at room temperature while stirring. After 10 minutes, 2.5 g (10.0 mmol, 1.0 eq.) of iodine and 28 mL (400.0 mmol, 40 eq.) of propylene oxide were added, followed by irradiation of light at room temperature while stirring. After 72 hours of irradiation, the disappearance of the raw materials was confirmed, and the resulting reaction liquid was concentrated. The residual product was dissolved in 500 mL of chloroform, followed by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine. The organic layer was dried over magnesium sulfate, and then the solvent was distilled under reduced pressure to give a solid. The solid was collected by suction filtration using a Büchner funnel and a filtering flask, which was then washed with 50 mL of methanol twice. The solid was dried under reduced pressure at 60° C. to give 2.6 g (64%) of light brown powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.II.C1OC1C>C(#N)C>[CH:10]1[C:9]2[CH:8]=[CH:7][C:1]3[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC1=CC=CC=C1
Name
Quantity
7 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
II
Name
Quantity
28 mL
Type
reactant
Smiles
C1C(C)O1
Step Three
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by irradiation of light at room temperature
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
After 72 hours of irradiation
Duration
72 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residual product was dissolved in 500 mL of chloroform
WASH
Type
WASH
Details
by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
was then washed with 50 mL of methanol twice
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure at 60° C.
CUSTOM
Type
CUSTOM
Details
to give 2.6 g (64%) of light brown powder

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09174979B2

Procedure details

In a photoreaction container, argon was infused into a solution of 4.0 g (10.0 mmol) of stilbene in 7 L of acetonitrile at room temperature while stirring. After 10 minutes, 2.5 g (10.0 mmol, 1.0 eq.) of iodine and 28 mL (400.0 mmol, 40 eq.) of propylene oxide were added, followed by irradiation of light at room temperature while stirring. After 72 hours of irradiation, the disappearance of the raw materials was confirmed, and the resulting reaction liquid was concentrated. The residual product was dissolved in 500 mL of chloroform, followed by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine. The organic layer was dried over magnesium sulfate, and then the solvent was distilled under reduced pressure to give a solid. The solid was collected by suction filtration using a Büchner funnel and a filtering flask, which was then washed with 50 mL of methanol twice. The solid was dried under reduced pressure at 60° C. to give 2.6 g (64%) of light brown powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.II.C1OC1C>C(#N)C>[CH:10]1[C:9]2[CH:8]=[CH:7][C:1]3[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC1=CC=CC=C1
Name
Quantity
7 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
II
Name
Quantity
28 mL
Type
reactant
Smiles
C1C(C)O1
Step Three
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by irradiation of light at room temperature
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
After 72 hours of irradiation
Duration
72 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residual product was dissolved in 500 mL of chloroform
WASH
Type
WASH
Details
by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
was then washed with 50 mL of methanol twice
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure at 60° C.
CUSTOM
Type
CUSTOM
Details
to give 2.6 g (64%) of light brown powder

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.